RCH2COOCH3 + (NCCH2CH2OPO3Ba)2 -> RCH2COCl + (NCCH2CH2OPO3H2)2 + BaCl2
Where R is an organic group.
This compound is primarily used as a reagent and does not have a known biological mechanism of action.
2-Cyanoethyl phosphate barium salt dihydrate is primarily utilized in phosphorylation reactions, where it acts as a donor of the phosphate group. It can participate in nucleophilic substitution reactions, particularly involving alcohols and amines. The reactivity of the cyano group also allows for further functionalization, enabling the synthesis of more complex organic molecules. The presence of barium enhances the solubility and stability of the phosphate group during these reactions .
The synthesis of 2-cyanoethyl phosphate barium salt dihydrate typically involves the reaction of cyanoethyl phosphoric acid with barium hydroxide or barium carbonate in an aqueous medium. The reaction conditions generally require careful control of pH and temperature to ensure complete conversion and precipitation of the barium salt. The product can be crystallized from the solution to obtain the dihydrate form, which is essential for its stability and solubility in various solvents .
2-Cyanoethyl phosphate barium salt dihydrate has several applications across different fields:
Interaction studies involving 2-cyanoethyl phosphate barium salt dihydrate focus on its reactivity with various nucleophiles such as alcohols and amines. These studies help elucidate its mechanism of action as a phosphorylating agent. Additionally, investigations into its interactions with biological molecules may reveal insights into its potential effects on metabolic pathways and cellular signaling .
Several compounds share structural or functional similarities with 2-cyanoethyl phosphate barium salt dihydrate. Below is a comparison highlighting their uniqueness:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
2-Cyanoethyl phosphate sodium salt | C₃H₈NaNO₆P | Sodium ion instead of barium; different solubility properties |
Ethyl phosphate | C₂H₅O₄P | Lacks the cyano group; used in different phosphorylation reactions |
Diethyl phosphite | C₄H₁₁O₄P | Contains ethyl groups; more reactive towards nucleophiles |
Phosphoric acid | H₃PO₄ | Simple structure; serves as a precursor for many phosphates |
Each compound exhibits unique properties that make them suitable for specific applications, but 2-cyanoethyl phosphate barium salt dihydrate stands out due to its combination of cyano and phosphate functionalities, enhancing its utility in chemical synthesis and potential biological applications .